6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
Target of Action
The primary targets of NSC682521 are Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . These kinases play a crucial role in cell cycle progression and are promising therapeutic targets for cancer treatment .
Mode of Action
NSC682521 directly binds to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction blocks cell cycle progression and induces cellular apoptosis .
Biochemical Pathways
The compound’s interaction with CDK6/9 affects the cell cycle progression pathway . By inhibiting CDK6/9, NSC682521 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s hydrophobic character suggests it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of CDK6/9 by NSC682521 leads to cell cycle arrest and apoptosis . This results in the suppression of cell proliferation, which is a key factor in the growth and spread of cancer cells .
Future Directions
The future directions for “6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential pharmacological applications. Given the wide range of biological activities exhibited by pyrimidine derivatives, there is potential for this compound to be used in the development of new drugs or therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 3,5-dichlorophenylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the compound. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A related compound with similar structural features but lacking the 3,5-dichlorophenyl group.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Another pyrimidine derivative with different substituents on the pyrimidine ring.
Uniqueness
6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRWTGJPUZAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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